molecular formula C22H15N3S B2823916 (Z)-3-(naphthalen-1-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 477187-96-5

(Z)-3-(naphthalen-1-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2823916
CAS No.: 477187-96-5
M. Wt: 353.44
InChI Key: XXEKJLXEUANRKU-JXAWBTAJSA-N
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Description

(Z)-3-(naphthalen-1-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic chemical reagent designed for research applications, combining a thiazole core with an acrylonitrile functional group. This structural motif is of significant interest in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold found in numerous bioactive molecules and approved drugs, contributing to a wide spectrum of pharmacological activities . The acrylonitrile group (-C=C-CN) is a key pharmacophore in many compounds investigated for their growth inhibition potential . Compounds featuring the 2-(heteroaryl)-3-acrylonitrile structure have demonstrated promising in vitro antitumor activity against a diverse panel of human tumor cell lines, with some derivatives acting as potential caspase-9 activators or through interaction with tubulin at the colchicine-binding site . Furthermore, certain acrylonitrile derivatives have shown efficacy against various parasitic pathogens, such as Leishmania and Trypanosoma cruzi , by inducing programmed cell death (PCD), which is characterized by events like chromatin condensation and alteration of the mitochondrial membrane potential . The naphthalene moiety may enhance the compound's ability to interact with biological targets through hydrophobic interactions and π-stacking. Researchers can explore this compound as a lead structure for developing novel therapeutic agents or as a tool compound for investigating mechanisms of cell death in oncology and infectious disease. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(naphthalen-1-ylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3S/c23-13-18(22-25-21(15-26-22)17-8-2-1-3-9-17)14-24-20-12-6-10-16-7-4-5-11-19(16)20/h1-12,14-15,24H/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEKJLXEUANRKU-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(naphthalen-1-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a naphthalene moiety linked to a thiazole ring via an amino group, with an acrylonitrile functional group. This unique structure is believed to contribute to its diverse biological activities.

Antitumor Activity

Research indicates that compounds with thiazole and naphthalene components exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have shown promising results in inhibiting cell proliferation in human cancer cells such as Jurkat and HT29. The IC50 values for some derivatives were reported to be less than that of the standard drug doxorubicin, indicating strong antitumor potential .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
1Jurkat< 1.98
2HT29< 1.61
3A-431< 2.00

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have been documented, with some derivatives effectively reducing seizure activity in animal models. For instance, certain thiazole-integrated pyrrolidinone analogues exhibited high efficacy in the PTZ-induced seizure model, suggesting that modifications in the thiazole structure can enhance anticonvulsant activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups on the phenyl ring significantly enhances biological activity. For example, modifications at specific positions on the phenyl or thiazole rings can lead to increased potency against cancer cells and improved selectivity for target proteins such as Bcl-2 .

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Electron-donating group at position 4Increased cytotoxicity against cancer cells
Naphthalene substitutionEnhanced interaction with target proteins
Thiazole ring substitutionEssential for maintaining biological activity

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Leishmanicidal Activity : A study on phthalimido-thiazole derivatives demonstrated significant leishmanicidal effects, suggesting that similar structural motifs could be effective against Leishmania species .
  • Antimicrobial Properties : Thiazole derivatives have also been evaluated for their antibacterial activity, showing promise against both Gram-positive and Gram-negative bacteria, which indicates a broad-spectrum potential for compounds with similar structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural Comparison of (Z)-3-(Naphthalen-1-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile and Analogs

Compound Name Substituents (Thiazole Position 4) Acrylonitrile β-Substituent Key Functional Groups References
This compound (Target) Phenyl Naphthalen-1-ylamino –NH–, thiazole, acrylonitrile
(Z)-3-(4-Fluorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile Phenyl 4-Fluorophenyl –F, thiazole, acrylonitrile
3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile Phenyl Dimethylamino –N(CH₃)₂, thiazole, acrylonitrile
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl 3-Hydroxy-4-methoxyphenyl –OH, –OCH₃, thiazole, acrylonitrile
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-Nitrophenyl 3-Chloro-2-methylphenylamino –NO₂, –Cl, thiazole, acrylonitrile
Key Observations:
  • Electronic Effects: The naphthalen-1-ylamino group in the target compound introduces significant steric bulk and electron-rich aromaticity compared to smaller substituents like dimethylamino or fluorophenyl . This may influence solubility, aggregation behavior, and intermolecular interactions.
  • Biological Activity: Analog 3-(dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile () has demonstrated anticancer activity, suggesting the target compound’s naphthylamino group could enhance binding affinity to biological targets via π-π stacking .
  • Photophysical Properties : Fluorophenyl-substituted analogs (e.g., ) are often explored for fluorescence due to their electron-withdrawing effects, but the target’s naphthyl group may shift emission wavelengths or enhance aggregation-induced emission (AIE) effects, as seen in silole derivatives .

Physicochemical and Spectroscopic Properties

While spectral data for the target compound are absent, analogs provide benchmarks:

  • IR Spectroscopy : Thiazole-acrylonitrile derivatives exhibit characteristic peaks for C≡N (~2220–2240 cm⁻¹), C=S (~680–720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • NMR : Protons adjacent to the acrylonitrile group typically resonate at δ 7.5–8.5 ppm (aromatic) and δ 6.5–7.5 ppm (vinyl) .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing (Z)-3-(naphthalen-1-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
  • Step 2 : Introduction of the acrylonitrile moiety via a Knoevenagel condensation or aza-Michael addition, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to favor the (Z)-isomer .
  • Challenges : Stereochemical control (Z/E selectivity), side reactions (e.g., nitrile hydrolysis), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the naphthylamino and thiazole groups (e.g., aromatic proton splitting patterns) .
  • IR : Stretching frequencies for nitrile (~2220 cm⁻¹) and secondary amine (~3350 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (367.47 g/mol) and isotopic patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) due to the thiazole ring’s affinity for ATP-binding pockets .
  • Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
  • Controls : Use structurally similar analogs (e.g., without the naphthylamino group) to isolate pharmacophore contributions .

Advanced Research Questions

Q. How does stereochemistry [(Z)-configuration] influence the compound’s biological activity and electronic properties?

  • Methodology :

  • Comparative studies : Synthesize (E)-isomer and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational analysis : Density Functional Theory (DFT) to calculate dipole moments and HOMO-LUMO gaps, revealing how the (Z)-configuration enhances electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological data for analogs of this compound?

  • Methodology :

  • Meta-analysis : Cross-reference datasets from analogs (e.g., nitro- vs. methoxy-substituted thiazoles) to identify substituent-dependent trends .
  • Dose-response refinement : Re-test conflicting results with gradient concentrations (0.1–100 µM) and standardized cell lines .
  • Structural validation : Confirm batch purity via HPLC (>95%) and crystallography to rule out degradation artifacts .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetics?

  • Methodology :

  • Modification sites :
  • Naphthylamino group : Introduce electron-donating groups (e.g., -OCH₃) to improve solubility .
  • Thiazole ring : Replace phenyl with heteroaromatic groups (e.g., pyridyl) to reduce metabolic instability .
  • ADME profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize derivatives .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • Validation : Overlay docking results with X-ray co-crystal structures of analogous inhibitors .

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